Testosterone buciclate

Description

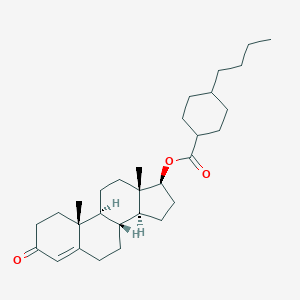

Structure

3D Structure

Properties

CAS No. |

105165-22-8 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C30H46O3/c1-4-5-6-20-7-9-21(10-8-20)28(32)33-27-14-13-25-24-12-11-22-19-23(31)15-17-29(22,2)26(24)16-18-30(25,27)3/h19-21,24-27H,4-18H2,1-3H3/t20?,21?,24-,25-,26-,27-,29-,30-/m0/s1 |

InChI Key |

ODZDZTOROXGJAV-IRWJKHRASA-N |

SMILES |

CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Isomeric SMILES |

CCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Synonyms |

20 Aet-1 20-Aet-1 testosterone 4-n-butylcyclohexylcarboxylate testosterone 4-n-butylcyclohexylcarboxylic acid testosterone buciclate |

Origin of Product |

United States |

Foundational & Exploratory

testosterone buciclate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) buciclate, also known by its developmental code names 20 Aet-1 and CDB-1781, is a synthetic, injectable anabolic-androgenic steroid (AAS) and a long-acting ester of testosterone.[1] Developed collaboratively by the Contraceptive Development Branch of the National Institute of Child Health and Human Development (NICHD) and the World Health Organization (WHO), it was primarily investigated for its potential in androgen replacement therapy and as a male contraceptive.[1] Although it showed promise in clinical trials, it was never commercially marketed.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies used in its evaluation.

Chemical Structure and Properties

Testosterone buciclate is the C17β buciclate (4-butylcyclohexane-1-carboxylate) ester of the naturally occurring androgen, testosterone.[1] The addition of this bulky, lipophilic ester group significantly prolongs the release and activity of testosterone from the injection site.

Chemical Structure:

-

IUPAC Name: [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate[1]

-

Chemical Formula: C₃₀H₄₆O₃[2]

-

Molecular Weight: 454.7 g/mol [2]

-

CAS Number: 118931-19-4[2]

The structure of testosterone buciclate is depicted below:

Physicochemical Properties

| Property | Testosterone Buciclate | Testosterone (Parent Compound) |

| Molecular Formula | C₃₀H₄₆O₃ | C₁₉H₂₈O₂ |

| Molecular Weight | 454.7 g/mol | 288.43 g/mol |

| Physical Form | Solid[2] | White or slightly cream-white crystalline powder[3] |

| Melting Point | Not available | 155 °C[3] |

| Boiling Point | Not available | Not available |

| Solubility | Insoluble in water; Soluble in vegetable oils[1] | Insoluble in water; Freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils[3] |

| Predicted logP | 7.9 - 8.5 | 3.32[3] |

Experimental Protocols

Synthesis of Testosterone Buciclate

While a detailed, step-by-step protocol for the synthesis of testosterone buciclate is not publicly available, a general method has been described. The synthesis involves the esterification of testosterone with trans-4-butylcyclohexanecarboxylic acid chloride.[4]

General Synthetic Scheme:

-

Preparation of trans-4-butylcyclohexanecarboxylic acid: This intermediate can be synthesized from 4-butylbenzoic acid. One described method involves the Birch reduction of 4-butylbenzoic acid, followed by hydrolysis to yield a cis/trans mixture of 4-butylcyclohexanecarboxylic acid. The desired trans-isomer is then isolated, for example, through the formation of a crystalline inclusion complex with thiourea.[4]

-

Formation of the Acid Chloride: The isolated trans-4-butylcyclohexanecarboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent like benzene (B151609) to form the corresponding acyl chloride.[4]

-

Esterification of Testosterone: Finally, the trans-4-butylcyclohexanecarboxylic acid chloride is condensed with testosterone. This reaction is typically carried out in the presence of a base, such as pyridine, in a solvent like benzene to yield testosterone buciclate.[4]

Experimental Workflow for Synthesis:

References

Pharmacokinetics of Testosterone Buciclate in Primates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) buciclate (TB), also known as testosterone trans-4-n-butylcyclohexylcarboxylate, is a long-acting injectable androgen ester that has been investigated for its potential use in hormone replacement therapy and as a male contraceptive. Its pharmacokinetic profile is characterized by a slow release from the injection site and a prolonged duration of action, offering the potential for less frequent dosing compared to other testosterone esters. This technical guide provides an in-depth overview of the pharmacokinetics of testosterone buciclate in various primate species, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of testosterone buciclate observed in primate studies. For comparative purposes, data for other commonly used testosterone esters are also included where available.

Table 1: Pharmacokinetic Parameters of Testosterone Buciclate in Bonnet Monkeys (Macaca radiata) Following a Single Intramuscular Injection

| Parameter | Value | Units | Reference |

| Dose | 10 | mg | [1] |

| Cmax | Not explicitly stated, peak reached on day 13 | [1] | |

| Tmax | 13 | days | [1] |

| t½α (absorption half-life) | 13.28 | hours | [1] |

| t½β (elimination half-life) | 766.3 | hours | [1] |

Table 2: Serum Testosterone Levels in Cynomolgus Monkeys (Macaca fascicularis) Following Intramuscular Injections of Testosterone Buciclate

| Dose | Serum Testosterone Level | Time Point | Reference |

| 10 mg/kg | Upper normal range | 26-week period | [2] |

| 20 mg/kg | Approximately twofold higher than the 10 mg/kg dose | 26-week period | [2] |

| 40 mg | Maintained in the upper range of normal monkeys | Not specified | [[“]] |

| 200 mg | Maintained about 1.5-fold above normal | Not specified | [[“]] |

Table 3: Comparative Pharmacokinetics of Testosterone Esters in Primates

| Ester | Primate Species | Dose | Key Findings | Reference |

| Testosterone Enanthate | Cynomolgus Monkey | 32.8 mg | t½β: 4 days | [4] |

| Testosterone Enanthate | Rhesus Monkey | 32.8 mg | t½β: 5 days | [4] |

| Testosterone Undecanoate | Bonnet Monkey | 10 mg | t½β: 549 hours | [1] |

Experimental Protocols

Study 1: Pharmacokinetics of Testosterone Buciclate in Bonnet Monkeys[1]

-

Animal Model: Adult male bonnet monkeys (Macaca radiata).

-

Dosing: A single intramuscular injection of 10 mg of testosterone buciclate. The vehicle was not specified.

-

Blood Sampling: Serial blood samples were collected, but the exact time points were not detailed in the available abstract.

-

Analytical Method: Serum testosterone concentrations were measured, likely using a validated immunoassay or mass spectrometry, although the specific method is not stated.

-

Pharmacokinetic Analysis: The half-life during the absorption phase (t½α) and the elimination phase (t½β), as well as the time to reach maximum concentration (Tmax), were calculated from the serum concentration-time data.

Study 2: Antigonadotropic and Antispermatogenic Effects of Testosterone Buciclate in Cynomolgus Monkeys[2]

-

Animal Model: Adult male cynomolgus monkeys (Macaca fascicularis).

-

Dosing: Animals were divided into groups and received either a vehicle control, 10 mg/kg, or 20 mg/kg of testosterone buciclate via intramuscular injection at weeks 0, 11, and 18.

-

Blood Sampling: Blood samples were collected over a 26-week period to monitor serum testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and inhibin levels.

-

Analytical Method: Serum hormone levels were determined using specific and validated immunoassays.

-

Primary Outcome: The study focused on the effects on spermatogenesis and gonadotropin suppression rather than a detailed pharmacokinetic analysis.

Visualizations

Testosterone Metabolism and Action Pathway

The following diagram illustrates the general pathway of testosterone metabolism and its mechanism of action, which is relevant to understanding the effects of testosterone buciclate as a prodrug of testosterone.

Caption: General metabolic pathway and mechanism of action of testosterone.

Experimental Workflow for Primate Pharmacokinetic Study

This diagram outlines a typical experimental workflow for assessing the pharmacokinetics of a long-acting testosterone ester like testosterone buciclate in a primate model.

Caption: A typical experimental workflow for a primate pharmacokinetic study.

Discussion

The available data from primate studies indicate that testosterone buciclate has a remarkably long duration of action. A single intramuscular injection can maintain serum testosterone levels for an extended period. The elimination half-life of over 700 hours reported in bonnet monkeys is significantly longer than that of other testosterone esters like testosterone enanthate.[1][4] This prolonged profile is consistent with observations in human studies, where a single injection can maintain physiological testosterone levels for up to 12 weeks.

The slow absorption and elimination kinetics of testosterone buciclate are advantageous for applications requiring stable and infrequent dosing, such as in hormone replacement therapy and for male contraception. The lack of a sharp initial peak in testosterone levels, as is often seen with shorter-acting esters, may also contribute to a better safety and tolerability profile.

The in vitro metabolism studies in cynomolgus monkey liver confirm that testosterone buciclate acts as a prodrug, being hydrolyzed to release active testosterone. This is a critical step in its mechanism of action.

Conclusion

The pharmacokinetic studies of testosterone buciclate in primates demonstrate its potential as a very long-acting androgen. Its slow release and extended elimination half-life offer a significant advantage over existing testosterone formulations. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile in different primate models would be valuable for its potential clinical development for various androgen-dependent conditions.

References

Testosterone Buciclate: A Technical Overview of a Long-Acting Androgen Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) buciclate (developmental codes: CDB-1781, 20 Aet-1) is a synthetic, injectable anabolic-androgenic steroid (AAS) that was developed in the 1970s and early 1980s through a collaboration between the Contraceptive Development Branch (CDB) of the National Institute of Child Health and Human Development (NICHD) and the World Health Organization (WHO).[1] As a C17β buciclate ester of testosterone, it was designed as a long-acting prodrug of testosterone for intramuscular administration.[1] The primary goals for its development were for use in androgen replacement therapy for male hypogonadism and as a potential male contraceptive.[1] Despite promising clinical trial results, testosterone buciclate was never commercially marketed.[1]

This technical guide provides a comprehensive overview of the available data on testosterone buciclate, with a focus on its preclinical and clinical evaluation. While extensive searches for detailed preclinical trial data in animal models did not yield specific quantitative results or detailed experimental protocols, this guide synthesizes the available information to provide a thorough understanding of this compound.

Physicochemical Properties and Formulation

Testosterone buciclate is the 4-butylcyclohexane-1-carboxylate ester of testosterone. It is formulated as a microcrystalline aqueous suspension, with a defined particle size of at least 75% in the range of 10 to 50 μm.[1] This formulation as a depot injection allows for a very long duration of action.[1]

Pharmacokinetics and Metabolism

The primary mechanism of action for testosterone buciclate is as a prodrug of testosterone. Following intramuscular injection, the ester is slowly released from the depot and hydrolyzed by esterases in the body to release active testosterone.

Clinical Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Testosterone Buciclate in Hypogonadal Men [2]

| Parameter | Value |

| Dose | 600 mg (intramuscular) |

| Maximum Serum Concentration (Cmax) | 13.1 ± 0.9 nmol/L |

| Time to Maximum Concentration (Tmax) | 6 weeks |

| Terminal Elimination Half-life (t1/2) | 29.5 ± 3.9 days |

| Mean Residence Time (MRT) | 65.0 ± 9.9 days |

A key feature of testosterone buciclate is its remarkably long duration of action, maintaining physiological testosterone levels for 3 to 4 months after a single injection.[1] This is significantly longer than other testosterone esters like testosterone enanthate.[1] Notably, testosterone buciclate administration is not associated with the initial spike in testosterone levels often seen with other esters, leading to more stable and uniform serum concentrations.[1]

Preclinical Evaluation (Inferred)

Although specific data from preclinical trials are not publicly available, the development of a compound like testosterone buciclate would have necessitated a standard battery of preclinical studies in animal models to assess its pharmacology, pharmacokinetics, and toxicology before advancing to human trials. These studies were likely conducted in rodents (rats, mice) and non-human primates (monkeys), as is standard practice in drug development.

Hypothetical Preclinical Study Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a long-acting testosterone ester like testosterone buciclate.

Caption: A hypothetical workflow for preclinical studies of testosterone buciclate.

Mechanism of Action: Androgen Signaling Pathway

As a prodrug of testosterone, the biological effects of testosterone buciclate are mediated through the androgen receptor (AR). Once testosterone is released, it can bind directly to the AR or be converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, with DHT being a more potent androgen. The activated AR then translocates to the nucleus and regulates the transcription of target genes.

Caption: The signaling pathway of testosterone and its more potent metabolite, DHT.

Clinical Trials and Potential Applications

Clinical trials in the 1990s demonstrated the potential of testosterone buciclate as a long-acting agent for male contraception. A single intramuscular injection was shown to suppress spermatogenesis in men.[3] Studies in hypogonadal men also showed its effectiveness in restoring and maintaining normal testosterone levels.[2]

Table 2: Effects of Testosterone Buciclate on Spermatogenesis in Healthy Men [3]

| Dose | Outcome |

| 600 mg | No significant suppression of spermatogenesis |

| 1200 mg | Azoospermia achieved in a subset of volunteers |

Despite these promising results, the development of testosterone buciclate was halted, reportedly due to the WHO's inability to find an industry partner to continue its development.[1]

Conclusion

Testosterone buciclate represents a significant achievement in the development of long-acting androgen esters. Its unique pharmacokinetic profile, characterized by a very long duration of action and stable serum testosterone levels, made it a promising candidate for both androgen replacement therapy and male contraception. While the lack of publicly available detailed preclinical data limits a full retrospective analysis, the existing clinical data underscore its potential. The story of testosterone buciclate serves as an important case study in drug development, highlighting how promising therapeutic candidates can be stalled for reasons other than clinical efficacy or safety. Further research into the historical archives of the WHO and NICHD may yet uncover the detailed preclinical data that would complete our understanding of this interesting compound.

References

- 1. Testosterone buciclate - Wikipedia [en.wikipedia.org]

- 2. Testosterone buciclate (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of testosterone buciclate for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]

The WHO and NICHD's Foray into a Long-Acting Male Contraceptive: A Technical Review of Testosterone Buciclate

A collaborative effort between the World Health Organization (WHO) and the U.S. National Institute of Child Health and Human Development (NICHD) in the latter half of the 20th century led to the development and clinical investigation of testosterone (B1683101) buciclate (TB), a long-acting androgen ester poised to revolutionize male contraception and hormone replacement therapy. This technical guide provides an in-depth analysis of the pivotal research conducted on this promising, yet ultimately unmarketed, compound.

Developed under the auspices of the WHO's Special Programme of Research, Development and Research Training in Human Reproduction and the NICHD's Contraceptive Development Branch, testosterone buciclate (also known by its developmental code names 20 Aet-1 and CDB-1781) was synthesized as a potential solution to the pharmacokinetic shortcomings of existing testosterone esters.[1][2] Its unique chemical structure, a C17β buciclate ester of testosterone, offered the prospect of a very long duration of action.[1] This was achieved through its formulation as a microcrystalline aqueous suspension, with a defined particle size of at least 75% in the range of 10 to 50 μm, designed for intramuscular depot injection.[1]

This whitepaper will delve into the quantitative data, experimental protocols, and underlying physiological mechanisms elucidated during the key clinical trials that assessed the pharmacokinetics, pharmacodynamics, and contraceptive efficacy of testosterone buciclate.

I. Quantitative Data Summary

The clinical research on testosterone buciclate yielded significant quantitative data on its pharmacokinetic profile and its effects on the male endocrine system and spermatogenesis. Two key studies, one in hypogonadal men and another in healthy eugonadal men for contraceptive purposes, provide the bulk of our understanding.

A. Pharmacokinetics in Hypogonadal Men

A phase I clinical study investigated the pharmacokinetics and pharmacodynamics of single intramuscular injections of testosterone buciclate in eight men with primary hypogonadism. The participants were randomly assigned to two groups receiving either 200 mg or 600 mg of the compound.[3]

| Parameter | 600 mg Dose Group (n=4) |

| Maximum Serum Testosterone (Cmax) | 13.1 ± 0.9 nmol/L |

| Time to Cmax (Tmax) | Week 6 |

| Terminal Elimination Half-life (t1/2β) | 29.5 ± 3.9 days |

| Mean Residence Time (MRT) | 65.0 ± 9.9 days |

| Data from Behre HM, Nieschlag E. J Clin Endocrinol Metab. 1992.[3] |

Notably, the 200 mg dose was insufficient to raise serum androgen levels to the normal physiological range.[3] In contrast, the 600 mg dose maintained androgen levels within the normal range for up to 12 weeks without an initial supraphysiological peak, a common issue with other testosterone esters.[3]

B. Endocrine and Spermatogenic Effects in Eugonadal Men (Male Contraception Trial)

The first clinical trial of testosterone buciclate for male contraception involved 12 healthy male volunteers. The subjects were divided into two groups, receiving a single intramuscular injection of either 600 mg (Group I, n=4) or 1200 mg (Group II, n=8).[2]

| Parameter | Group I (600 mg) | Group II (1200 mg) |

| Azoospermia Achieved | 0 out of 4 volunteers | 3 out of 8 volunteers |

| Time to Azoospermia (in responders) | - | Week 10 |

| Duration of Azoospermia (in responders) | - | Persisted up to weeks 14, 20, and 22 |

| Mean Serum Testosterone | Remained in normal physiological range | Remained in normal physiological range |

| Serum Dihydrotestosterone (B1667394) (DHT) | No significant change | Dose- and time-dependent increase |

| Luteinizing Hormone (LH) Suppression | Not suppressed | Suppressed to assay detection limits in responders |

| Follicle-Stimulating Hormone (FSH) Suppression | Not suppressed | Suppressed to assay detection limits in responders |

| Data from Behre HM, et al. J Clin Endocrinol Metab. 1995.[2] |

A key finding of this study was the distinction between "responders" and "non-responders" in the 1200 mg group. Responders, who achieved azoospermia, exhibited a more profound suppression of LH and FSH.[2]

II. Experimental Protocols

The clinical investigations of testosterone buciclate were conducted in accordance with the ethical principles of the time, and the methodologies employed laid the groundwork for future male contraceptive research.

A. Study in Hypogonadal Men

-

Study Population: Eight male patients with diagnosed primary hypogonadism.[3]

-

Study Design: A randomized, single-dose, parallel-group clinical phase I study.[3]

-

Drug Administration: A single intramuscular injection of either 200 mg or 600 mg of testosterone buciclate in a microcrystalline aqueous suspension.[3]

-

Data Collection: Blood samples were collected at baseline, then at days 1, 2, 3, 5, and 7 post-injection, and weekly thereafter for four months.[3]

-

Hormone Analysis: Serum levels of testosterone, dihydrotestosterone (DHT), estradiol, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were measured. While the specific assays are not detailed in the abstract, radioimmunoassays (RIA) were the standard for hormone analysis during this period.

-

Pharmacodynamic Assessments: Body weight, hematological parameters, libido, and potency were monitored. Prostate volume was assessed by transrectal ultrasonography, and prostate-specific antigen (PSA) levels were measured.[3]

B. Male Contraception Trial

-

Study Population: Twelve normal, healthy male volunteers.[2]

-

Study Design: A single-dose, dose-finding clinical trial.[2]

-

Drug Administration: A single intramuscular injection of either 600 mg or 1200 mg of testosterone buciclate.[2]

-

Data Collection: Follow-up examinations and blood sampling were performed every two weeks for up to 32 weeks.[2]

-

Spermatogenesis Assessment: Semen analysis was conducted to determine sperm concentration, with azoospermia being the primary endpoint for contraceptive efficacy. The procedures would have followed the standards outlined in the contemporary WHO laboratory manual for the examination of human semen.

-

Hormone Analysis: Serum levels of testosterone, DHT, LH, and FSH were measured, likely using radioimmunoassays.[2]

III. Signaling Pathways and Experimental Workflows

A. Testosterone-Mediated Suppression of Spermatogenesis

Exogenous administration of testosterone, such as with testosterone buciclate, disrupts the normal hormonal feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis. This leads to the suppression of gonadotropins (LH and FSH), which are essential for endogenous testosterone production and spermatogenesis.

B. Clinical Trial Workflow

The clinical trials for testosterone buciclate followed a structured workflow from participant recruitment to data analysis.

IV. Conclusion and Future Directions

The collaborative research efforts of the WHO and NICHD demonstrated that testosterone buciclate was a highly promising long-acting androgen. Its favorable pharmacokinetic profile, characterized by a long half-life and the absence of supraphysiological peaks, made it a strong candidate for both androgen replacement therapy and male contraception.[3] The male contraception trial, despite the variable response, provided proof-of-concept that a single injection could induce azoospermia in some men for a prolonged period.[2]

Ultimately, the development of testosterone buciclate was halted in the mid-1990s due to the WHO's inability to secure a pharmaceutical industry partner to advance the drug through the final stages of clinical trials and to market.[1] Consequently, the WHO shifted its research focus to another long-acting androgen, testosterone undecanoate.[1]

The research on testosterone buciclate, however, was not in vain. It provided invaluable data and insights that have informed the subsequent development of other long-acting androgens and hormonal male contraceptives. The challenges encountered in its development also highlighted the critical need for strong partnerships between public health organizations and the pharmaceutical industry to bring novel contraceptive methods to fruition. The legacy of the WHO and NICHD's work on testosterone buciclate continues to influence the ongoing quest for new and effective male contraceptive options.

References

An In-depth Technical Guide to the Synthesis and Characterization of Testosterone Buciclate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of testosterone (B1683101) buciclate, a long-acting anabolic-androgenic steroid ester. The information compiled herein is intended to support research and development activities in the fields of endocrinology, pharmacology, and medicinal chemistry.

Introduction

Testosterone buciclate, chemically known as testosterone 17β-(trans-4-butylcyclohexane-1-carboxylate), is a synthetic derivative of testosterone.[1] As an androgen ester, it functions as a prodrug of testosterone, designed for sustained release and a prolonged duration of action following intramuscular administration.[1] This characteristic makes it a subject of interest for hormone replacement therapy and potential contraceptive applications. This guide details the chemical synthesis, analytical characterization, and relevant biological pathways associated with testosterone buciclate.

Synthesis of Testosterone Buciclate

The synthesis of testosterone buciclate is a multi-step process that involves the preparation of the buciclate moiety (trans-4-butylcyclohexanecarboxylic acid) followed by its esterification with testosterone.[2]

Synthesis of trans-4-butylcyclohexanecarboxylic acid

A common route to synthesize the buciclate side chain begins with 4-butylbenzoic acid.[2] The process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring, followed by the separation of the desired trans isomer.

Experimental Protocol:

-

Reduction of 4-butylbenzoic acid: 4-butylbenzoic acid is subjected to a Birch reduction using a dissolving metal in liquid ammonia, such as lithium in dry ammonia, to yield 4-butyl-3,4-dihydrobenzoic acid. A subsequent reduction can yield 4-butyl-2-cyclohexenecarboxylic acid.[2]

-

Hydrogenation: The resulting unsaturated cyclohexene (B86901) derivative is then catalytically hydrogenated using a catalyst such as platinum oxide (PtO₂) in a suitable solvent like ethyl acetate (B1210297) to yield 4-butylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.[2]

-

Isomer Separation: The separation of the trans isomer from the cis/trans mixture can be achieved through the formation of a crystalline inclusion complex with thiourea (B124793). The mixture is dissolved in methanol (B129727), and thiourea is added. Upon cooling, the crystalline complex of the trans isomer precipitates and can be isolated by filtration. Decomposition of the complex, typically with an aqueous base like potassium hydroxide (B78521) (KOH), yields the pure trans-4-butylcyclohexanecarboxylic acid.[2]

Esterification of Testosterone with trans-4-butylcyclohexanecarboxylic acid

The final step is the esterification of testosterone with the prepared trans-4-butylcyclohexanecarboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol:

-

Acyl Chloride Formation: trans-4-butylcyclohexanecarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent like benzene (B151609) to form the corresponding acyl chloride, trans-4-butylcyclohexanecarbonyl chloride.[2]

-

Esterification: The acyl chloride is then reacted with testosterone in the presence of a base, such as pyridine, in a solvent like benzene or dichloromethane.[2][3] The reaction mixture is typically stirred for an extended period at room temperature to ensure complete conversion.

-

Purification: The resulting testosterone buciclate is then purified from the reaction mixture, often by chromatographic techniques, to yield the final product.

Synthesis Workflow Diagram:

Caption: Synthesis workflow for testosterone buciclate.

Characterization of Testosterone Buciclate

A thorough characterization of the synthesized testosterone buciclate is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum is expected to show characteristic signals for the testosterone steroid backbone and the buciclate ester moiety.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Experimental Protocol (General for Testosterone Esters):

-

Sample Preparation: Dissolve a small amount of the purified testosterone buciclate in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Testosterone Buciclate (Note: These are estimated values based on known shifts for testosterone and trans-4-substituted cyclohexanecarboxylic acid derivatives, as specific experimental data for testosterone buciclate is not readily available in the cited literature.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Testosterone Moiety | ||

| C-18 (CH₃) | ~0.80 | ~11.0 |

| C-19 (CH₃) | ~1.20 | ~19.0 |

| C-4 (CH) | ~5.70 | ~124.0 |

| C-3 (C=O) | - | ~200.0 |

| C-17 (CH-O) | ~4.60 | ~82.0 |

| Buciclate Moiety | ||

| Ester (C=O) | - | ~175.0 |

| Cyclohexane (CH) | ~1.0-2.5 | ~25.0-45.0 |

| Butyl (CH₂) | ~1.30 | ~22.0-36.0 |

| Butyl (CH₃) | ~0.90 | ~14.0 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For testosterone esters, electrospray ionization (ESI) is a common technique.

Experimental Protocol (General for Testosterone Esters):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Data Acquisition: Introduce the sample into an ESI-MS instrument. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern.

Table 2: Predicted Mass Spectrometry Data for Testosterone Buciclate (Note: Based on the molecular formula C₃₀H₄₆O₃ and general fragmentation patterns of testosterone esters.)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 455.35 | Protonated molecular ion |

| [M-C₁₀H₁₉O]⁺ | 289.22 | Loss of the buciclate side chain |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for Testosterone Esters

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (stretch) | 2800–3050 |

| C=O (ester) | 1730–1750 |

| C=O (α,β-unsaturated ketone) | 1670–1690 |

| C=C (alkene) | ~1615 |

| C-O (ester) | 1150–1250 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for determining the purity of the synthesized testosterone buciclate. A reversed-phase C18 column is commonly used for the analysis of testosterone esters.

Experimental Protocol (General for Testosterone Esters):

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol and water.[4]

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

-

Mobile Phase: Isocratic or gradient elution with acetonitrile/water or methanol/water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 240 nm.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

-

Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.

Table 4: Typical HPLC Parameters for Testosterone Ester Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Detection | UV at 240 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

Thermal Analysis

Differential Scanning Calorimetry (DSC):

DSC can be used to determine the melting point and thermal stability of testosterone buciclate.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in an aluminum pan.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the thermogram for endothermic (melting) and exothermic (decomposition) events.

Biological Context: Testosterone Signaling Pathway

Testosterone, the active hormone released from testosterone buciclate, exerts its biological effects primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor.

Androgen Receptor Signaling Pathway:

-

Entry and Conversion: Testosterone enters the target cell and can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.

-

Receptor Binding: Testosterone or DHT binds to the AR in the cytoplasm.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AR forms a dimer and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The AR dimer recruits co-activator proteins, leading to the transcription of androgen-responsive genes, which in turn mediate the physiological effects of testosterone.

Androgen Receptor Signaling Pathway Diagram:

Caption: Androgen receptor signaling pathway.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of testosterone buciclate. The provided protocols and data serve as a valuable resource for researchers engaged in the development and analysis of long-acting androgen esters. While specific experimental data for testosterone buciclate is limited in publicly available literature, the information presented, based on analogous compounds and established chemical principles, provides a solid foundation for further investigation. Adherence to rigorous analytical practices is paramount to ensure the quality and reliability of any research involving this compound.

References

initial studies on testosterone buciclate for male contraception

An In-depth Technical Guide to the Initial Studies on Testosterone (B1683101) Buciclate for Male Contraception

Introduction

The quest for a safe, effective, and reversible male hormonal contraceptive has been a long-standing goal in reproductive medicine. A primary strategy involves the administration of exogenous androgens to suppress the hypothalamic-pituitary-gonadal (HPG) axis, thereby inhibiting spermatogenesis.[1][2] Testosterone esters have been the cornerstone of this research, aiming to maintain physiological serum testosterone levels for libido and secondary sexual characteristics while reducing intratesticular testosterone to levels insufficient for sperm production.[3] Testosterone Buciclate (TB), a long-acting androgen ester, emerged from a synthesis program by the World Health Organization (WHO) and the National Institute of Child Health and Human Development (NICHD) as a promising candidate.[4][5] This technical guide provides a comprehensive overview of the initial clinical and preclinical studies that first evaluated its potential.

Pharmacological Profile and Formulation

Testosterone Buciclate (20 Aet-1 or CDB-1781) is the C17β buciclate (4-butylcyclohexane-1-carboxylate) ester of testosterone.[5] It was formulated as a microcrystalline aqueous suspension intended for intramuscular depot injection, designed for a very long duration of action.[5] This formulation aimed to overcome the pharmacokinetic limitations of earlier esters like testosterone enanthate, which required frequent injections and caused undesirable fluctuations in serum testosterone levels.[6][7]

Mechanism of Action: HPG Axis Suppression

The contraceptive effect of Testosterone Buciclate is rooted in the negative feedback mechanism of the HPG axis. Administration of exogenous testosterone elevates systemic androgen levels, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and subsequently suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][8] The reduction in LH diminishes testosterone production by Leydig cells within the testes, and the fall in FSH curtails its support for Sertoli cells. The resulting low intratesticular testosterone environment is insufficient to support spermatogenesis, leading to oligozoospermia or azoospermia.[9]

Pharmacokinetics in Hypogonadal Men

The initial Phase I clinical study was crucial for establishing the pharmacokinetic profile of Testosterone Buciclate. This trial was conducted in men with primary hypogonadism to assess the drug's performance in an environment devoid of endogenous testosterone production.

Experimental Protocol: Phase I Pharmacokinetic Study

-

Objective : To assess the pharmacokinetics and pharmacodynamics of single intramuscular doses of Testosterone Buciclate in hypogonadal men.[6]

-

Study Design : A randomized controlled trial involving eight male patients with primary hypogonadism.[6][10]

-

Groups :

-

Procedure : Following two control examinations, subjects received the injection. Blood samples were collected on days 1, 2, 3, 5, and 7 post-injection, and then weekly for four months.[10]

-

Primary Endpoints : Serum levels of testosterone, dihydrotestosterone (B1667394) (DHT), estradiol, sex hormone-binding globulin (SHBG), LH, and FSH. Safety parameters including clinical chemistry, hematocrit, and prostate-specific antigen (PSA) were also monitored.[6]

Data Presentation: Pharmacokinetic and Hormonal Response

The 600 mg dose was found to be effective in restoring and maintaining physiological androgen levels for an extended period. A key finding was the absence of an initial supraphysiological peak in testosterone levels, a common issue with other esters.[6]

| Parameter | 200 mg Dose (Group I) | 600 mg Dose (Group II) |

| Serum Androgen Levels | Did not rise to normal physiological values.[6] | Increased significantly and were maintained in the normal range for up to 12 weeks.[6][10] |

| Maximal Serum T Level (Cmax) | N/A | 13.1 ± 0.9 nmol/L (at week 6).[6][10] |

| Terminal Elimination Half-Life (t½) | N/A | 29.5 ± 3.9 days.[6] |

| Mean Residence Time (MRT) | N/A | 65.0 ± 9.9 days.[6][10] |

| Gonadotropin (LH/FSH) Levels | No significant change.[6] | Significantly suppressed.[6][10] |

| Estradiol & SHBG Levels | Remained within normal range.[6] | Remained within normal range.[6] |

| Adverse Effects | No significant adverse effects reported.[6] | No significant adverse effects reported; DHT slightly exceeded the upper normal limit in one patient.[6] |

| Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data from the Phase I Study in Hypogonadal Men. Data sourced from Behre et al., 1992.[6][10] |

First Clinical Trial for Male Contraception

Building on the favorable pharmacokinetic profile, the first clinical trial to investigate Testosterone Buciclate for male contraception in healthy, eugonadal men was initiated.

Experimental Protocol: Contraceptive Feasibility Study

-

Objective : To evaluate the efficacy of single intramuscular injections of Testosterone Buciclate in suppressing spermatogenesis in normal healthy men.[4]

-

Study Design : A comparative clinical trial.[4]

-

Groups :

-

Procedure : After two baseline control examinations, volunteers received the injection on day 0. Follow-up examinations, including blood sampling for hormone analysis and semen analysis, were conducted every two weeks for up to 32 weeks.[4]

-

Primary Endpoint : Suppression of spermatogenesis to oligozoospermia (<5 million sperm/mL) or azoospermia (0 sperm/mL).[4]

Data Presentation: Contraceptive Efficacy and Endocrine Response

The study revealed a dose-dependent effect on spermatogenesis and highlighted a significant variation in individual responses, leading to the classification of "responders" and "non-responders."

| Parameter | 600 mg Dose (Group I) | 1200 mg Dose (Group II) |

| Serum Testosterone | Remained within the normal physiological range.[4] | Remained within the normal physiological range.[4] |

| Serum DHT | N/A | Dose- and time-dependent increase; slightly above normal range for several weeks.[4] |

| Spermatogenesis Suppression | No suppression to oligozoospermia observed.[4] | 3 of 8 volunteers (37.5%) achieved azoospermia. |

| Onset of Azoospermia | N/A | Week 10.[4] |

| Duration of Azoospermia | N/A | Persisted up to weeks 14, 20, and 22 in the three responders.[4] |

| Table 2: Hormonal and Spermatogenic Effects of Testosterone Buciclate in Normal Men. Data sourced from Behre et al., 1995.[4] |

A critical outcome of this study was the endocrine distinction between men who achieved azoospermia (responders) and those who did not (non-responders) in the 1200 mg group.

| Endocrine Parameter | Responders (Azoospermic) | Non-Responders |

| LH Suppression | Suppressed to the assay detection limits.[4] | Decreased to values near the lower limit of normal.[4] |

| FSH Suppression | Suppressed to the assay detection limits.[4] | Decreased to values near the lower limit of normal.[4] |

| Serum SHBG | Lower than non-responders.[4] | Higher than responders.[4] |

| Free Testosterone | Lower than non-responders.[4] | Higher than responders.[4] |

| Table 3: Endocrine Profile of Responders vs. Non-Responders to 1200 mg Testosterone Buciclate. Data sourced from Behre et al., 1995.[4] |

These findings suggested that individual differences in the sensitivity of the HPG axis to androgen feedback are a key determinant of contraceptive efficacy for androgen-only regimens.[4]

Preclinical Studies in Non-Human Primates

To explore the potential of combination regimens, which could enhance efficacy and allow for lower androgen doses, studies were conducted in non-human primates.

Experimental Protocols: Primate Studies

-

Bonnet Monkeys (Sharma et al., 2000) : Evaluated the combination of Cyproterone (B1669671) Acetate (B1210297) (CPA), a progestin and antiandrogen, with TB. Monkeys received daily CPA (5 mg) and TB injections (40 mg or 80 mg) on days 0, 60, and 120.[11]

-

Baboons (Goncharov et al., 1995) : Investigated a combination of a long-acting progestogen, levonorgestrel (B1675169) butanoate (4 mg/kg), with TB (8 mg/kg) administered via two injections at a 3-month interval.[12]

Data Presentation: Primate Study Outcomes

| Study Species | Regimen | Key Findings |

| Bonnet Monkeys | Daily 5 mg CPA + 40 mg TB (every 60 days) | Induced azoospermia in all animals by 120 days, which was maintained until day 210. Spermatogenesis was reversible, returning to baseline by day 330.[11] |

| Bonnet Monkeys | Daily 5 mg CPA + 80 mg TB (every 60 days) | Failed to achieve consistent azoospermia; two animals remained oligozoospermic.[11] |

| Baboons | 4 mg/kg Levonorgestrel Butanoate + 8 mg/kg TB (every 3 months) | Sperm concentration decreased from a baseline of 490x10⁶/mL to a minimum of 17x10⁶/mL. Azoospermia was achieved in 4 of 5 animals between weeks 10-24.[12] |

| Table 4: Summary of Preclinical Studies of Testosterone Buciclate Combinations in Non-Human Primates. |

These primate studies demonstrated that combining Testosterone Buciclate with a progestin could lead to a more marked and sustained suppression of spermatogenesis than with progestogen alone, supporting the combination approach for male hormonal contraception.[11][12]

Conclusion and Legacy

The initial studies on Testosterone Buciclate established it as a very long-acting androgen with a favorable pharmacokinetic profile, notable for its lack of an initial testosterone spike.[6] The first contraceptive trial in men demonstrated proof-of-concept but also highlighted a key challenge for androgen-only regimens: the variable sensitivity of the HPG axis, resulting in inconsistent suppression of spermatogenesis.[4] While primate studies showed promise for combination therapies, the development of Testosterone Buciclate for male contraception ultimately stalled, as the WHO could not secure an industry partner to advance its development.[5] Consequently, research focus shifted towards other long-acting esters like testosterone undecanoate.[5] Nevertheless, the foundational research on Testosterone Buciclate provided invaluable data and insights that have informed the subsequent four decades of research into hormonal male contraception.

References

- 1. Testosterone and male contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Male Hormonal Contraception—Current Stage of Knowledge [mdpi.com]

- 3. Male Contraception - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Potential of testosterone buciclate for male contraception: endocrine differences between responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Testosterone buciclate - Wikipedia [en.wikipedia.org]

- 6. Testosterone buciclate (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Progress and prospects in male hormonal contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of Spermatogenesis by Exogenous Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Evaluation of efficacy, safety, and reversibility of combination regimen of cyproterone acetate and testosterone buciclate in bonnet monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A non-human primate study (baboon; Papio hamadryas) to determine if a long-acting progestogen, levonorgestrel butanoate, combined with a long-acting androgen, testosterone buciclate, can suppress spermatogenesis: II. Efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Testosterone Buciclate Powder

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Testosterone (B1683101) buciclate is an investigational compound that was never commercially marketed. As such, publicly available, quantitative data on its solubility and stability are limited. This guide provides a comprehensive overview based on available information for testosterone buciclate and analogous testosterone esters, intended for research and development purposes.

Introduction

Testosterone buciclate (trans-4-butylcyclohexane-1-carboxylate) is an ester of the androgen and anabolic steroid, testosterone. It was developed with the aim of creating a long-acting injectable formulation for androgen replacement therapy and as a potential male contraceptive.[1] Unlike many other testosterone esters that are formulated in oil, testosterone buciclate was developed as a microcrystalline aqueous suspension.[1][2] Understanding the solubility and stability of the active pharmaceutical ingredient (API) powder is critical for formulation development, analytical method development, and ensuring the quality and efficacy of any potential drug product.

This technical guide summarizes the known physicochemical properties of testosterone buciclate and provides a detailed examination of its expected solubility and stability based on data from structurally similar testosterone esters. It also outlines detailed experimental protocols for the determination of these properties.

Physicochemical Properties of Testosterone Buciclate

| Property | Data | Reference |

| Chemical Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate | [1] |

| Developmental Codes | 20 Aet-1, CDB-1781 | [1] |

| Appearance | Assumed to be a white or off-white crystalline powder, similar to other testosterone esters. | Inferred from related compounds[3][4] |

| Formulation | Microcrystalline aqueous suspension | [1] |

| Particle Size (in formulation) | At least 75% in the range of 10 to 50 μm | [1] |

Solubility Profile

The esterification of testosterone at the 17β-hydroxyl group increases its lipophilicity, thereby enhancing its solubility in non-polar solvents and oils while decreasing its solubility in water.[3][5]

3.1 Qualitative Solubility

Based on the properties of testosterone and its other esters, testosterone buciclate powder is expected to be:

-

Soluble in various organic solvents such as ethanol, methanol, chloroform, and ether.[3][6]

-

Soluble in vegetable oils which are commonly used as vehicles for injectable steroid preparations.[3][4]

3.2 Quantitative Solubility of Analogous Testosterone Esters

The following table summarizes the solubility data for other testosterone esters in various pharmaceutically relevant solvents and oils. This data provides a valuable reference for estimating the solubility of testosterone buciclate.

| Testosterone Ester | Solvent/Vehicle | Solubility (mg/mL) | Reference |

| Testosterone Propionate | Various organic oils with 2% benzyl (B1604629) alcohol and 20% benzyl benzoate | ~175.5 | [7] |

| Testosterone Phenylpropionate | Various organic oils with 2% benzyl alcohol and 20% benzyl benzoate | ~139 | [7] |

| Testosterone Isocaproate | Various organic oils with 2% benzyl alcohol and 20% benzyl benzoate | ~447 | [7] |

| Testosterone Cypionate | Castor Oil based vehicle | > 200 | Inferred from formulation[4] |

| Testosterone Decanoate | Various organic oils with 2% benzyl alcohol and 20% benzyl benzoate | ~150-250 (oil dependent) | [7] |

| Testosterone Undecanoate | Various organic oils with 2% benzyl alcohol and 20% benzyl benzoate | ~100-200 (oil dependent) | [7] |

3.3 Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of testosterone buciclate powder is the shake-flask method.

Objective: To determine the concentration of a saturated solution of testosterone buciclate in a specific solvent at a controlled temperature.

Materials:

-

Testosterone buciclate powder

-

Selected solvents (e.g., ethanol, methanol, propylene (B89431) glycol, castor oil, sesame oil)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

HPLC system with a validated quantitative method

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Add an excess amount of testosterone buciclate powder to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After agitation, allow the vials to stand to let the undissolved powder settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of testosterone buciclate.

-

Calculate the solubility in mg/mL.

References

- 1. Testosterone buciclate - Wikipedia [en.wikipedia.org]

- 2. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]

- 3. droracle.ai [droracle.ai]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. testodepot.com [testodepot.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testosterone Buciclate Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of testosterone (B1683101) buciclate in rat models for preclinical research. Testosterone buciclate is a long-acting ester of testosterone, designed to provide stable, physiological levels of the hormone over an extended period with a single administration.

Introduction

Testosterone buciclate is an androgen ester characterized by its very long duration of action.[1] It is a prodrug of testosterone, meaning it is converted into testosterone in the body.[1] Clinical studies in humans have demonstrated its favorable pharmacokinetic profile, with a terminal elimination half-life of approximately 29.5 days, allowing for prolonged maintenance of testosterone levels within the normal physiological range.[2] Unlike other testosterone esters, testosterone buciclate does not cause an initial spike in testosterone levels after injection.[1][3] Formulated as a microcrystalline aqueous suspension, it is administered via intramuscular injection.[1][3]

Data Presentation

Pharmacokinetic Parameters of Testosterone Buciclate (Human Data)

| Parameter | Value | Species | Administration | Reference |

| Terminal Elimination Half-Life | 29.5 ± 3.9 days | Human | 600 mg, single i.m. injection | [2] |

| Mean Residence Time | 65.0 ± 9.9 days | Human | 600 mg, single i.m. injection | [2] |

| Time to Maximum Concentration (Tmax) | ~6 weeks | Human | 600 mg, single i.m. injection | [2] |

| Maximum Concentration (Cmax) | 13.1 ± 0.9 nmol/L | Human | 600 mg, single i.m. injection | [2] |

Comparative Pharmacokinetics of Testosterone Esters in Rats

| Testosterone Ester | Dosage and Route | Key Findings | Species | Reference |

| Testosterone Undecanoate | 100 mg/kg, single s.c. injection | Maintained physiological testosterone levels for at least 4 weeks in orchidectomized rats. | Rat | [4][5] |

| Testosterone Undecanoate | 500 mg/kg, single i.m. injection | Resulted in supraphysiological testosterone concentrations for up to 6 weeks in non-orchidectomized rats. | Rat | [4] |

| Testosterone Benzoate | 100 mg/kg/day for 5 days, i.p. | Highly elevated serum testosterone on day 6, returning to control levels by day 18. | Rat | [6] |

Experimental Protocols

Protocol 1: Preparation of Testosterone Buciclate for Injection

Objective: To prepare a sterile suspension of testosterone buciclate for intramuscular administration in rats.

Materials:

-

Testosterone buciclate (microcrystalline powder)

-

Sterile aqueous vehicle (e.g., sterile water for injection with 0.9% NaCl, 0.5% sodium carboxymethylcellulose, and 0.1% polysorbate 80)

-

Sterile vials

-

Sterile syringes and needles (25-27 gauge)

-

Vortex mixer

-

Laminar flow hood

Procedure:

-

In a laminar flow hood, weigh the desired amount of testosterone buciclate powder.

-

Transfer the powder to a sterile vial.

-

Add the sterile aqueous vehicle to the vial to achieve the desired concentration. A concentration of 100-200 mg/mL is a reasonable starting point based on concentrations used for other long-acting esters.

-

Vortex the vial vigorously for 5-10 minutes to ensure a uniform suspension of the microcrystals.

-

Visually inspect the suspension for any clumps or incomplete dispersion. Continue vortexing if necessary.

-

The suspension is now ready for administration. It should be used immediately after preparation to prevent settling of the microcrystals.

Protocol 2: Intramuscular Administration of Testosterone Buciclate to Rats

Objective: To administer a single dose of testosterone buciclate to a rat via intramuscular injection to achieve long-term, stable testosterone levels.

Materials:

-

Prepared testosterone buciclate suspension

-

Rat (adult male, e.g., Sprague-Dawley or Wistar)

-

Sterile syringe (e.g., 1 mL) with a 25-27 gauge needle

-

70% ethanol

-

Appropriate restraint device or method

Procedure:

-

Draw the testosterone buciclate suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.

-

Properly restrain the rat. This can be done manually by an experienced handler or using a restraint device.

-

The primary injection site is the quadriceps muscle of the hind limb.

-

Swab the injection site with 70% ethanol.

-

Insert the needle into the muscle mass of the quadriceps. Be cautious to avoid the femur and the sciatic nerve, which runs along the caudal aspect of the femur.

-

Gently pull back on the plunger to aspirate and check for blood. If blood enters the syringe, withdraw the needle and select a new injection site.

-

If no blood is aspirated, inject the suspension slowly and steadily. The maximum recommended injection volume per site in the quadriceps of a rat is 0.1-0.3 mL.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the rat to its cage and monitor for any signs of distress or adverse reaction.

Dosage Considerations: Based on studies with testosterone undecanoate in rats, a starting dosage of 100-200 mg/kg for a single intramuscular injection of testosterone buciclate is proposed to achieve sustained physiological to supraphysiological testosterone levels. The exact dosage should be optimized based on the specific experimental goals.

Mandatory Visualizations

Testosterone Signaling Pathways

// Classical Pathway "T" -> "AR_HSP" [label=" Binds"]; "AR_HSP" -> "AR" [label=" HSPs dissociate"]; "AR" -> "AR_Dimer" [label=" Dimerization &\nTranslocation"]; "AR_Dimer" -> "ARE" [label=" Binds"]; "ARE" -> "Gene_Tx" [label=" Regulates"];

// Non-Classical Pathway "T" -> "AR" [style=dashed, label=" Binds membrane-associated AR"]; "AR" -> "Src" [style=dashed, label=" Activates"]; "Src" -> "PI3K" [style=dashed, label=" Activates"]; "PI3K" -> "Akt" [style=dashed, label=" Activates"]; "Akt" -> "Gene_Tx" [style=dashed, label=" Influences"];

// Pathway Labels {rank=same; "T"; "AR_HSP"} labelloc="t"; label="Classical (Genomic) vs. Non-Classical (Non-Genomic) Testosterone Signaling"; } END_DOT

Caption: Classical and Non-Classical Androgen Receptor Signaling Pathways.

Experimental Workflow for Testosterone Buciclate Administration in Rats

// Nodes "Prep" [label="1. Prepare Testosterone Buciclate\nMicrocrystalline Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Restrain" [label="2. Restrain Rat", fillcolor="#FBBC05", fontcolor="#202124"]; "Inject" [label="3. Intramuscular Injection into Quadriceps\n(e.g., 100-200 mg/kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitor" [label="4. Post-Injection Monitoring\n(Observe for adverse effects)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sampling" [label="5. Long-term Blood Sampling\n(e.g., weekly for several months)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analysis" [label="6. Analyze Testosterone Levels\nand other endpoints", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges "Prep" -> "Restrain"; "Restrain" -> "Inject"; "Inject" -> "Monitor"; "Monitor" -> "Sampling"; "Sampling" -> "Analysis"; } END_DOT

Caption: Workflow for a long-term study using testosterone buciclate in rats.

References

- 1. Testosterone buciclate - Wikipedia [en.wikipedia.org]

- 2. Testosterone buciclate (20 Aet-1) in hypogonadal men: pharmacokinetics and pharmacodynamics of the new long-acting androgen ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]

- 4. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Administration of exogenous testosterone in the adult rat and its effects on reproductive organs, sex hormones and body-weight - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Testosterone Buciclate Microcrystalline Aqueous Suspension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) buciclate is a long-acting androgen ester developed for use in androgen replacement therapy and as a potential male contraceptive.[1] Its prolonged duration of action is achieved through its formulation as a microcrystalline aqueous suspension for intramuscular injection. The slow dissolution of the testosterone buciclate microcrystals at the injection site leads to a sustained release of the active compound.[1] This document provides detailed application notes and protocols for the laboratory-scale preparation and characterization of a testosterone buciclate microcrystalline aqueous suspension.

Data Presentation

Table 1: Comparative Pharmacokinetic Properties of Testosterone Esters

| Testosterone Ester | Terminal Half-Life (days) | Mean Residence Time (MRT) (days) | Vehicle |

| Testosterone Buciclate | 29.5 | 65.0 | Aqueous Suspension |

| Testosterone Enanthate | 4.5 | 8.5 | Castor Oil |

| Testosterone Undecanoate | 20.9 | 34.9 | Tea Seed Oil |

| Testosterone Undecanoate | 33.9 | 36.0 | Castor Oil |

| Testosterone Propionate | 0.8 | 1.5 | Oily Solution |

Data compiled from literature sources.[1]

Table 2: Formulation Components for Testosterone Buciclate Microcrystalline Aqueous Suspension

| Component | Function | Example Concentration Range (% w/v) |

| Testosterone Buciclate | Active Pharmaceutical Ingredient (API) | 10 - 25 |

| Purified Water for Injection | Vehicle | q.s. to 100% |

| Polysorbate 80 (Tween 80) | Wetting Agent/Stabilizer | 0.1 - 2.0 |

| Carboxymethylcellulose Sodium | Suspending Agent | 0.5 - 2.0 |

| Sodium Chloride | Tonicity Adjusting Agent | 0.9 |

| Benzyl (B1604629) Alcohol | Preservative | 0.9 |

| Sodium Phosphate (Dibasic/Monobasic) | Buffering Agent | q.s. to pH 6.8-7.4 |

Experimental Protocols

Protocol 1: Synthesis of Testosterone Buciclate

This protocol outlines the esterification of testosterone with trans-4-butylcyclohexanecarboxylic acid chloride.

Materials:

-

Testosterone

-

trans-4-butylcyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous sodium sulfate

-

Methanol

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Preparation of Acyl Chloride: In a round-bottom flask, suspend trans-4-butylcyclohexanecarboxylic acid in benzene. Add thionyl chloride dropwise while stirring. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude trans-4-butylcyclohexanecarboxylic acid chloride.

-

Esterification: Dissolve testosterone in pyridine and cool the mixture in an ice bath. Add the freshly prepared acyl chloride in benzene dropwise to the testosterone solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude testosterone buciclate.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure testosterone buciclate.

-

Confirm the structure and purity of the synthesized testosterone buciclate using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Protocol 2: Preparation of Microcrystalline Aqueous Suspension

This protocol describes the formulation of the synthesized testosterone buciclate into a microcrystalline aqueous suspension using wet milling.

Materials:

-

Synthesized Testosterone Buciclate

-

Polysorbate 80

-

Carboxymethylcellulose Sodium

-

Sodium Chloride

-

Benzyl Alcohol

-

Sodium Phosphate (Dibasic and Monobasic)

-

Purified Water for Injection

Procedure:

-

Vehicle Preparation: Prepare the aqueous vehicle by dissolving sodium chloride, benzyl alcohol, and the buffering agents in Purified Water for Injection. Adjust the pH to the desired range (e.g., 7.0). Add the suspending agent (carboxymethylcellulose sodium) and stir until fully hydrated.

-

Wetting Agent Addition: Add Polysorbate 80 to the vehicle and mix thoroughly.

-

Pre-suspension: Aseptically add the sterile, micronized testosterone buciclate powder to the sterile vehicle. Stir with a high-shear mixer to form a coarse suspension.

-

Wet Milling: Transfer the pre-suspension to a sterile wet mill (e.g., a bead mill) containing sterile grinding media (e.g., zirconium oxide beads).

-

Mill the suspension at a controlled temperature and speed for a predetermined time to achieve the target particle size distribution (at least 75% of particles in the 10 to 50 µm range).[1]

-

Monitor the particle size distribution periodically during milling using laser diffraction or microscopy.

-

Final Formulation: Once the desired particle size is achieved, aseptically transfer the suspension to a sterile holding tank.

-

Fill the final suspension into sterile vials under aseptic conditions and seal.

Protocol 3: Characterization of the Microcrystalline Suspension

1. Particle Size Analysis:

-

Method: Laser Diffraction or Light Microscopy with image analysis.

-

Procedure:

-

Gently agitate the suspension to ensure homogeneity.

-

Withdraw a representative sample and dilute it appropriately with the vehicle to avoid multiple scattering effects.

-

Analyze the sample using a calibrated laser diffraction instrument or microscope.

-

Determine the particle size distribution, including D10, D50, and D90 values, and ensure it meets the specification (at least 75% between 10-50 µm).[1]

-

2. In Vitro Dissolution Testing:

-

Apparatus: USP Apparatus 2 (Paddle).

-

Medium: 0.5% Sodium Lauryl Sulfate (SLS) in water.

-

Volume: 900 mL.

-

Temperature: 37 ± 0.5 °C.

-

Paddle Speed: 50 RPM.

-

Procedure:

-

Introduce a known amount of the suspension into the dissolution vessel.

-

At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the dissolution medium.

-

Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

-

Analyze the filtrate for testosterone buciclate concentration using a validated HPLC method.

-

Plot the cumulative percentage of drug released versus time.

-

3. Stability Testing:

-

Conditions: Store the final product at accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) stability conditions.

-

Parameters to Monitor:

-

Appearance (caking, color change)

-

Particle size distribution

-

Assay of testosterone buciclate

-

Content of related substances (degradation products)

-

pH of the suspension

-

Redispersibility (ease of resuspension upon shaking)

-

Sterility

-

-

Frequency: Test at appropriate time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

Mandatory Visualizations

Caption: Experimental workflow for the preparation and characterization of the suspension.

Caption: Simplified signaling pathway of testosterone via the androgen receptor.[2][3]

References

Application Notes and Protocols for Testosterone Buciclate Dosage in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Testosterone (B1683101) buciclate is an investigational long-acting ester of testosterone that has been studied in humans for male contraception and androgen replacement therapy but was never commercially marketed.[1][2] As such, there is a significant lack of published preclinical studies detailing its use in common animal models. The following application notes and protocols are therefore based on the available human pharmacokinetic data for testosterone buciclate, comparative data from other long-acting testosterone esters used in animal studies, and general principles of preclinical drug dosage calculation. Researchers should consider this information as a guide to inform the design of initial dose-finding studies.

Introduction to Testosterone Buciclate

Testosterone buciclate (20 Aet-1, CDB-1781) is a synthetic androgen ester designed for intramuscular administration.[1] Clinical studies in hypogonadal men have demonstrated its remarkably long duration of action, with a terminal elimination half-life of approximately 29.5 days and a mean residence time of about 65 days following a single 600 mg injection.[3] This prolonged pharmacokinetic profile is significantly longer than that of other commonly used esters like testosterone enanthate or cypionate.[1] The primary mechanism of action involves the slow release of testosterone from the injection depot, followed by hydrolysis of the buciclate ester to yield active testosterone.

Relevant Signaling Pathway: Androgen Receptor Signaling

The physiological effects of testosterone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it functions as a transcription factor to regulate the expression of target genes. This pathway governs a wide range of physiological processes, including male sexual development, muscle growth (anabolism), and spermatogenesis.

Caption: Androgen Receptor Signaling Pathway.

Comparative Pharmacokinetics of Testosterone Esters

Due to the lack of specific animal data for testosterone buciclate, it is informative to compare its human pharmacokinetic profile with that of other testosterone esters for which animal data are available. This comparison can help in estimating a starting dose range for preclinical studies.

| Parameter | Testosterone Buciclate (Human) | Testosterone Enanthate (Human) | Testosterone Undecanoate (in Castor Oil, Human) |

| Terminal Half-Life | 29.5 days[3] | 4.5 days | 33.9 days[1] |

| Mean Residence Time | 65.0 days[3] | 8.5 days | 36.0 days[1] |

| Administration Route | Intramuscular (IM)[3] | Intramuscular (IM) | Intramuscular (IM) |

Calculating Initial Dosages for Animal Studies

Allometric Scaling from Human Dose

A common method for estimating an initial animal dose is allometric scaling, which converts a human dose to an animal equivalent dose (AED) based on body surface area.

Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

Where Km = Body Weight (kg) / Body Surface Area (m²)

Km Factors for Common Species:

| Species | Km Factor |

|---|---|

| Human | 37 |

| Rat | 6 |

| Mouse | 3 |

Example Calculation (Hypothetical): Assuming a human clinical dose of 600 mg for a 70 kg person:

-

Human Dose: 600 mg / 70 kg = 8.57 mg/kg

-

Rat Dose: 8.57 mg/kg × (37 / 6) ≈ 52.8 mg/kg

-

Mouse Dose: 8.57 mg/kg × (37 / 3) ≈ 105.7 mg/kg

Important Note: This calculation provides a rough starting point. Given the very long half-life of testosterone buciclate, a single administration at this scaled dose might lead to prolonged supraphysiological levels. Therefore, a more conservative approach is recommended.

Comparative Dosages of Other Testosterone Esters in Rodents

Reviewing established dosages for other long-acting testosterone esters in rodents can provide a more practical starting point.

| Animal Model | Testosterone Ester | Dosage | Administration | Observed Effect | Reference |

| Rat (Wistar) | Testosterone Undecanoate | 100 mg/kg | Single s.c. injection | Maintained physiological testosterone levels for at least 4 weeks in orchidectomized rats. | [4] |

| Rat (Wistar) | Testosterone Undecanoate | 500 mg/kg | Single i.m. injection | Resulted in supraphysiological testosterone levels for up to 6 weeks. | [4] |

| Mouse (C57BL/6N) | Testosterone Enanthate | 0.45 mg/mouse | Subcutaneous injection twice weekly | Reproduced key reproductive changes observed in transgender men on T therapy. | [5][6][7] |

| Rat (Female) | Testosterone | 1 mg/kg/day | Subcutaneous injection | Increased growth rate and food conversion efficiency. | [8] |

Based on this comparative data, a starting dose for a pilot study with testosterone buciclate in rats could be in the range of 50-100 mg/kg for a single intramuscular injection, with subsequent pharmacokinetic and pharmacodynamic monitoring.

Experimental Protocols

Preparation of Testosterone Buciclate Formulation

Testosterone buciclate has been formulated as a microcrystalline aqueous suspension for intramuscular injection.[1]

Materials:

-

Testosterone buciclate (sterile powder)

-

Sterile vehicle (e.g., 0.9% saline with 0.5% sodium carboxymethylcellulose and 0.1% Tween 80)

-

Sterile vials

-

Homogenizer or sonicator

Protocol:

-

Aseptically weigh the required amount of testosterone buciclate powder.

-

Prepare the sterile vehicle solution.

-

Gradually add the testosterone buciclate powder to the vehicle while mixing continuously using a sterile magnetic stirrer.

-

To ensure a uniform suspension of microcrystals, homogenize or sonicate the mixture under aseptic conditions until the desired particle size distribution is achieved.

-